2-chloro-5-ethynylaniline
Description
Significance of Ethynylaniline Building Blocks in Modern Organic Chemistry
Ethynylaniline derivatives, as a class of compounds, are of considerable importance in contemporary organic chemistry. chemimpex.comontosight.ai The presence of both an amino group and a reactive ethynyl (B1212043) group on the same aromatic ring makes them powerful and versatile building blocks. chemimpex.comontosight.ai The amino group can be readily modified or can direct further substitution on the aromatic ring, while the terminal alkyne provides a handle for a wide array of chemical transformations, most notably carbon-carbon bond-forming reactions.
These "building blocks" are fundamental components used in the bottom-up assembly of more complex molecular structures. sigmaaldrich.comboronmolecular.com Their utility spans a broad spectrum of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials such as specialty polymers and organic light-emitting diodes (OLEDs). chemimpex.com The ability to participate in well-established and powerful reactions like the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, further underscores their importance. This reactivity allows chemists to construct intricate molecular frameworks with high precision and efficiency.
Scope and Strategic Utility of 2-Chloro-5-ethynylaniline as a Multifunctional Intermediate
This compound stands out as a particularly strategic multifunctional intermediate due to the specific arrangement of its functional groups. The chloro, ethynyl, and amino groups each offer distinct and orthogonal reactivity, allowing for a stepwise and controlled elaboration of the molecule.
The key reactions that highlight its utility include:
Sonogashira Coupling: The ethynyl group readily participates in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, enabling the facile introduction of various aryl, heteroaryl, or vinyl substituents.
Nucleophilic Aromatic Substitution: The chlorine atom, activated by the other ring substituents, can be displaced by a variety of nucleophiles, providing a route to further functionalization of the aromatic ring.
Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then be transformed into a wide range of other functional groups, including halogens, hydroxyl, and cyano groups.
Modifications of the Amino Group: The aniline (B41778) nitrogen can undergo acylation, alkylation, or be used to form heterocyclic rings.
This "multifunctionality" allows for the synthesis of a diverse library of compounds from a single, readily accessible starting material. The specific substitution pattern of this compound provides a unique scaffold that is of significant interest in medicinal chemistry and materials science for the development of novel compounds with tailored biological activities or material properties.
Historical Context of Related Halogenated and Ethynylated Aniline Derivatives in Chemical Literature
The development and use of aniline derivatives have a rich history, dating back to the mid-19th century with the advent of the synthetic dye industry. researchgate.net William Henry Perkin's discovery of mauveine in 1856, derived from aniline, marked a pivotal moment, demonstrating the vast potential of these compounds as chemical intermediates. researchgate.net Over the decades, the functionalization of the aniline core with various substituents, including halogens and, later, ethynyl groups, has been a continuous area of research.
The introduction of halogen atoms onto the aniline ring was initially explored in the context of dye chemistry to modify color and properties. researchgate.net Processes for the chlorination of anilides, followed by hydrolysis to the corresponding chloroanilines, have been established for many years. google.com Similarly, the chemistry of ethynyl-substituted aromatics gained significant traction with the development of powerful cross-coupling reactions in the latter half of the 20th century.
The combination of both halogen and ethynyl functionalities on an aniline scaffold represents a more modern development, driven by the need for highly versatile and precisely functionalized building blocks in fields like drug discovery and materials science. The synthesis and application of compounds like this compound are a direct consequence of this evolution, building upon a long history of research into the reactivity and utility of functionalized anilines.
Structure
3D Structure
Properties
CAS No. |
1849263-17-7 |
|---|---|
Molecular Formula |
C8H6ClN |
Molecular Weight |
151.59 g/mol |
IUPAC Name |
2-chloro-5-ethynylaniline |
InChI |
InChI=1S/C8H6ClN/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H,10H2 |
InChI Key |
CECMUNZRIZYCJZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Cl)N |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 5 Ethynylaniline and Precursors
Convergent and Divergent Synthetic Routes to the 2-Chloro-5-ethynylaniline Core
The synthesis of the this compound core can be approached through both convergent and divergent strategies, each offering distinct advantages.
A divergent synthesis begins with a common precursor that is sequentially modified to introduce the desired functional groups. A potential divergent route to this compound could start from 4-chloro-3-aminobenzaldehyde. This aldehyde can be converted into a terminal alkyne through established one-carbon homologation methods. Two prominent methods for this transformation are:
Corey-Fuchs reaction: This two-step process involves the reaction of the aldehyde with triphenylphosphine and carbon tetrabromide to form a 1,1-dibromoalkene intermediate. wikipedia.orgjk-sci.com Subsequent treatment with a strong base, like n-butyllithium, effects an elimination and metal-halogen exchange to yield the terminal alkyne. wikipedia.orgorganic-chemistry.org
Seyferth-Gilbert homologation: This method utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more stable dimethyl 1-diazo-2-oxopropylphosphonate (the Ohira-Bestmann reagent) to convert the aldehyde directly into an alkyne. wikipedia.orgsynarchive.comorganic-chemistry.org The Ohira-Bestmann modification is particularly advantageous for base-sensitive substrates as it can be performed under milder basic conditions. organic-chemistry.orgsantiago-lab.com
These routes leverage readily available starting materials and well-established reactions to construct the target ethynylaniline core.
Transition Metal-Catalyzed Cross-Coupling Approaches for Ethynylated Anilines
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds, making them indispensable for the synthesis of ethynylated anilines. acs.orgnih.gov These reactions offer high efficiency and functional group tolerance.
The Sonogashira cross-coupling reaction is a cornerstone method for synthesizing arylalkynes. researchgate.net It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt. nih.govacs.org This reaction is highly suitable for the synthesis of this compound, for example, by coupling 4-chloro-3-iodobenzamine with a suitable alkyne.
The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst), and concluding with reductive elimination to yield the arylalkyne and regenerate the Pd(0) catalyst.
Key parameters influencing the reaction's success include the choice of palladium catalyst, ligands, base, and solvent. While traditional systems often use catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, modern advancements have introduced more efficient and stable catalysts, including those with N-heterocyclic carbene (NHC) ligands. bohrium.com Efforts to develop more sustainable protocols have led to copper-free and amine-free Sonogashira reactions, which mitigate issues related to copper toxicity and the use of volatile amines. acs.org
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Co-catalyst/Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|---|
| Aryl Iodide | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1) | Cs₂CO₃ | 2-MeTHF | Good-Excellent acs.org |
| Aryl Bromide | Terminal Alkyne | Pd(OAc)₂ | PPh₃ / CuI | Diisopropylamine | DMF | Variable researchgate.net |
| Aryl Iodide | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | THF | High gelest.com |
While copper is a common co-catalyst in the Sonogashira reaction, copper-catalyzed, palladium-free coupling reactions have emerged as a cost-effective and attractive alternative. tandfonline.com These reactions, sometimes referred to as Sonogashira-type couplings, typically require higher temperatures but avoid the use of expensive palladium catalysts.
Various copper(I) and copper(II) salts, such as CuI, Cu₂O, and CuCl₂, can catalyze the coupling of terminal alkynes with aryl halides. organic-chemistry.orgresearchgate.net The choice of ligand is often crucial for the success of these reactions, with simple and inexpensive ligands like L-proline showing effectiveness. tandfonline.com The base also plays a critical role, with systems like KF/Al₂O₃ or Cs₂CO₃ proving efficient. tandfonline.comorganic-chemistry.org These methods tolerate a wide range of functional groups, including unprotected amines, making them suitable for the synthesis of aniline (B41778) derivatives. organic-chemistry.org
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer high atom and step economy. The Aldehyde-Alkyne-Amine (A³) coupling reaction is a prominent MCR for the synthesis of propargylamines. nih.govresearchgate.netwikipedia.org
In the A³ coupling, an aldehyde, a terminal alkyne, and a primary or secondary amine are coupled, typically using a metal catalyst (e.g., copper, ruthenium, gold, or silver). wikipedia.orgrsc.orgfit.edu The reaction proceeds through the in-situ formation of an imine from the aldehyde and amine, which is then attacked by a metal acetylide intermediate. While the direct product is a propargylamine, the principles of MCRs can be adapted to construct more complex scaffolds related to ethynylanilines in a highly convergent manner. For example, using a substituted aniline in an A³ coupling leads directly to a functionalized propargylamine derivative.
Electrochemical Synthesis Methods for Ethynylaniline Derivatives
Electrochemical synthesis offers a powerful and green alternative to traditional chemical methods by using electrical current to drive reactions, often avoiding harsh reagents and reducing waste. The electrochemical oxidation of amines, including anilines, has been extensively studied. nih.gov
The anodic oxidation of aniline can lead to the formation of various oligomers and polymers, but under controlled conditions, it can be a route for functionalization. mdpi.com For ethynylaniline derivatives, electrochemical methods could be envisioned for several transformations:
Oxidative Coupling: The electrochemical oxidation of 4-ethynylaniline has been shown to produce diazine compounds, demonstrating that the aniline moiety can be selectively oxidized without disrupting the ethynyl (B1212043) group. researchgate.net
Functional Group Introduction: Electrochemical methods could potentially be used for halogenation or other modifications of the aniline ring under mild conditions.
Synthesis from Precursors: The electrochemical reduction of nitroaromatics is a well-established method for synthesizing anilines. A process could be designed where a precursor like 2-chloro-5-ethynylnitrobenzene is electrochemically reduced to form the target this compound, offering a high-yield and clean conversion. researchgate.net
While specific protocols for the direct electrochemical synthesis of this compound are not widely reported, the principles of electrosynthesis provide a promising avenue for developing novel and sustainable synthetic routes.
Green Chemistry Principles in the Synthesis of this compound
Applying the twelve principles of green chemistry is crucial for developing sustainable synthetic methodologies. The synthesis of this compound can be optimized from a green chemistry perspective by considering several key principles.
Prevention: Designing syntheses to minimize waste is paramount.
Atom Economy: Transition metal-catalyzed cross-coupling reactions, particularly Sonogashira and A³ couplings, are inherently more atom-economical than multi-step classical syntheses that may involve protecting groups or stoichiometric reagents. acs.org Addition reactions are ideal, with 100% atom economy. acs.org
Less Hazardous Chemical Syntheses: The development of palladium-free and copper-free coupling reactions reduces the use of toxic heavy metals. bohrium.com Electrochemical methods can replace hazardous oxidizing or reducing agents with electricity. nih.gov
Safer Solvents and Auxiliaries: Research into performing cross-coupling reactions in greener solvents like water or bio-derived solvents (e.g., 2-MeTHF) is an active area. acs.orgdigitellinc.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure, as enabled by highly active modern catalysts, reduces energy consumption. acs.org Microwave-assisted synthesis can also reduce reaction times and energy input.
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Both transition-metal catalysis and electrocatalysis significantly reduce waste compared to stoichiometric approaches. The development of reusable heterogeneous catalysts further enhances the sustainability of these processes. rsc.orgnih.gov
| Principle | Application to Synthesis of this compound |
|---|---|
| Atom Economy | Favoring cross-coupling (e.g., Sonogashira) and MCRs (e.g., A³ coupling) over routes with poor atom economy. acs.org |
| Catalysis | Employing low loadings of high-activity Pd or Cu catalysts. Developing reusable heterogeneous catalysts. rsc.orgnih.gov |
| Safer Solvents | Replacing traditional solvents like DMF with greener alternatives such as 2-MeTHF or aqueous systems. acs.orgdigitellinc.com |
| Energy Efficiency | Using modern catalysts that enable reactions at room temperature to minimize heating requirements. acs.org |
| Less Hazardous Synthesis | Utilizing copper-free and amine-free Sonogashira protocols or electrochemical methods to avoid toxic reagents. bohrium.comacs.org |
By integrating these principles, the synthesis of this compound and its precursors can be made more efficient, cost-effective, and environmentally benign.
Protecting Group Strategies for Amino and Ethynyl Functionalities
In the synthesis of complex organic molecules such as this compound, the strategic use of protecting groups is essential to ensure chemoselectivity during various reaction steps. Protecting groups are temporarily installed on reactive functional groups to prevent them from undergoing unwanted transformations while other parts of the molecule are being modified. libretexts.orgresearchgate.net For this compound, both the amino (-NH2) and the ethynyl (-C≡CH) groups are reactive and often require protection depending on the subsequent synthetic transformations. The ideal protecting group should be easy to introduce and remove in high yields, and it must be stable under the reaction conditions where its protective function is needed. ccspublishing.org.cn
Protecting the Amino Group
The amino group of an aniline, such as in this compound, is nucleophilic and susceptible to oxidation, alkylation, and acylation. researchgate.net Protecting this group can prevent side reactions and also modulate the directing effect of the amino group in electrophilic aromatic substitution reactions. pearson.comyoutube.com Common protecting groups for anilines include acetyl and tert-butoxycarbonyl (Boc) groups.
Acetyl Protection:
Acetylation is a classical and straightforward method for protecting an amino group. libretexts.org The aniline is treated with acetyl chloride or acetic anhydride, often in the presence of a base like triethylamine or pyridine, to form an acetanilide. youtube.comcommonorganicchemistry.com This acetyl group reduces the nucleophilicity and basicity of the nitrogen atom. The lone pair of electrons on the nitrogen is delocalized through resonance with the adjacent carbonyl group, making it less available to participate in undesired reactions. quora.com
Deprotection of the acetanilide to regenerate the free amine is typically achieved by acidic or basic hydrolysis, often under elevated temperatures. commonorganicchemistry.com These conditions are relatively harsh, which can be a limitation if other sensitive functional groups are present in the molecule.
tert-Butoxycarbonyl (Boc) Protection:
The tert-butoxycarbonyl (Boc) group is another widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under mild acidic conditions. organic-chemistry.orgchemistrysteps.com The protection is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org A variety of catalysts can be employed to facilitate this reaction under mild, solvent-free conditions at room temperature. researchgate.net
The Boc group is stable to most nucleophiles and bases, allowing for selective reactions at other sites of the molecule. organic-chemistry.org Cleavage of the Boc group is readily accomplished with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid, which proceed via the formation of a stable tert-butyl cation. chemistrysteps.com This orthogonality makes the Boc group particularly useful in multi-step syntheses. organic-chemistry.org
Interactive Table: Protecting Groups for the Amino Functionality
| Protecting Group | Reagent for Protection | Typical Reaction Conditions | Reagent for Deprotection | Typical Deprotection Conditions |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Base (e.g., pyridine, triethylamine), solvent (e.g., THF, DCM) | Strong acid (e.g., HCl) or base (e.g., NaOH) | Elevated temperatures (reflux) in a suitable solvent (e.g., EtOH/H₂O) commonorganicchemistry.com |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Base, optional catalyst (e.g., iodine, nanocerium oxide), room temperature organic-chemistry.orgresearchgate.net | Strong acid (e.g., Trifluoroacetic acid (TFA), HCl) | Anhydrous conditions, often at room temperature organic-chemistry.org |
Protecting the Ethynyl Group
The terminal proton of the ethynyl group in this compound is acidic and can be deprotonated by strong bases. This can interfere with reactions that are base-mediated or involve organometallic reagents. ccspublishing.org.cn Therefore, protection of the terminal alkyne is often necessary. Silyl groups are the most common and effective protecting groups for this purpose. cureffi.orggelest.com
Trialkylsilyl Protection:
Trialkylsilyl groups, such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS), are widely used to protect terminal alkynes. ccspublishing.org.cn The protection is achieved by treating the alkyne with a silyl halide (e.g., TMSCl, TIPSCl) in the presence of a base. The resulting silyl-protected alkyne is stable to a wide range of reaction conditions. ccspublishing.org.cn The steric and electronic properties of the silyl group can also influence the regioselectivity of subsequent reactions at the triple bond. nih.gov
The choice between different silyl groups often depends on their relative stability and the conditions required for their removal. The TMS group is relatively easy to cleave and can be removed under mild conditions, such as treatment with a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) or by reaction with potassium carbonate in methanol (B129727). gelest.com The bulkier TIPS group is more robust and requires harsher conditions for removal, providing a higher degree of stability when needed. acs.org This differential stability allows for selective deprotection strategies in molecules with multiple silyl-protected groups. gelest.com
Interactive Table: Protecting Groups for the Ethynyl Functionality
| Protecting Group | Reagent for Protection | Typical Reaction Conditions | Reagent for Deprotection | Typical Deprotection Conditions |
| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl) | Base (e.g., triethylamine), solvent | Fluoride source (e.g., TBAF) or mild base (e.g., K₂CO₃ in MeOH) gelest.com | Mild conditions, often at room temperature |
| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride (TIPSCl) | Base (e.g., triethylamine), solvent | Fluoride source (e.g., TBAF) | Generally requires more forcing conditions than TMS removal acs.org |
Reactivity Profiles and Transformational Chemistry of 2 Chloro 5 Ethynylaniline
Reactions at the Ethynyl (B1212043) Moiety
The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a variety of addition and cyclization reactions.
Cycloaddition Reactions (e.g., Click Chemistry)
The terminal alkyne functionality of 2-chloro-5-ethynylaniline is a prime substrate for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. chemie-brunschwig.ch This reaction, often catalyzed by copper(I) species, is a cornerstone of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and simple reaction conditions. chemie-brunschwig.chatdbio.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) involving an alkyne like this compound and an organic azide (B81097) would lead to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. chemie-brunschwig.chatdbio.com
For applications in biological systems where copper's toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative. broadpharm.comacs.org In this approach, a strained cyclooctyne (B158145) would be used instead of a simple terminal alkyne. broadpharm.com While this compound itself is not a strained alkyne, it can be coupled with strained azide partners in click chemistry protocols.
Another significant cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. beilstein-journals.org While simple alkynes are generally less reactive dienophiles than alkenes, their reactivity can be enhanced by electron-withdrawing groups. The chloro and aniline (B41778) substituents on the phenyl ring of this compound influence the electronic properties of the ethynyl group, potentially affecting its reactivity in such cycloadditions.
Table 1: Examples of Cycloaddition Reactions This table presents generalized cycloaddition reactions applicable to terminal alkynes like this compound based on established chemical principles.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound, Organic Azide (R-N₃) | Copper(I) source (e.g., CuSO₄/sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole |
| Diels-Alder Reaction | This compound, Conjugated Diene | Heat or Lewis Acid | Substituted cyclohexadiene derivative |
| [2+2] Cycloaddition | This compound, Alkene (photochemical) | UV light | Cyclobutene derivative |
Nucleophilic and Electrophilic Additions to the Alkyne
The alkyne bond can be attacked by both nucleophiles and electrophiles. In electrophilic additions , the π electrons of the triple bond attack an electrophile. libretexts.org The addition of hydrogen halides (HX) to alkynes, for instance, typically follows Markovnikov's rule, where the hydrogen adds to the less substituted carbon and the halide to the more substituted carbon. libretexts.orgmasterorganicchemistry.com In the case of this compound, the initial protonation would lead to a vinyl cation, which is then attacked by the halide. A second addition of HX can occur, leading to a geminal dihalide. libretexts.org
Nucleophilic additions to alkynes are also possible, particularly when the alkyne is activated by an electron-withdrawing group or when a highly basic nucleophile is used. For ethynylanilines, the basicity of the aniline nitrogen can play a role in facilitating additions. For example, in the presence of a strong acid, the aniline nitrogen can be protonated, which in turn enhances the electrophilicity of the ethynyl group, making it more susceptible to attack by a nucleophile, such as a halide ion. acs.org This has been observed in the hydrohalogenation of ethynylpyridines, where the ring nitrogen plays a similar role. acs.org
Hydration and Hydrohalogenation Processes
Hydration of terminal alkynes, typically catalyzed by acid and mercury(II) salts, results in the formation of an enol that rapidly tautomerizes to a more stable ketone (in this case, a methyl ketone) according to Markovnikov's rule. cureffi.org
Hydrohalogenation , the addition of hydrogen halides (HCl, HBr, HI), across the triple bond is a classic electrophilic addition. acs.orgresearchgate.netyoutube.com The reaction with this compound would proceed via a vinyl cation intermediate. libretexts.org The regioselectivity of the addition is governed by Markovnikov's rule, with the halogen atom adding to the carbon atom that can best stabilize the positive charge of the intermediate cation. masterorganicchemistry.comucr.edu The presence of the substituted phenyl ring will influence the stability of this intermediate. It is possible to control the reaction to achieve single or double addition of the hydrogen halide. libretexts.org
Table 2: Hydration and Hydrohalogenation of the Ethynyl Group This table outlines the expected products from the hydration and hydrohalogenation of this compound based on general alkyne reactivity.
| Reaction | Reagents | Catalyst | Expected Product |
| Hydration | H₂O | H₂SO₄, HgSO₄ | 2-chloro-5-(2-oxoethyl)aniline (after tautomerization) |
| Hydrochlorination (1 eq.) | HCl | - | 2-chloro-5-(2-chlorovinyl)aniline |
| Hydrochlorination (2 eq.) | HCl (excess) | - | 2-chloro-5-(2,2-dichloroethyl)aniline |
Reactions at the Chloro Substituent
The chlorine atom attached to the aromatic ring is a site for substitution reactions, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Cross-Coupling Reactions for Aryl-Halide Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro substituent of this compound serves as a handle for such transformations. sigmaaldrich.comrsc.org
A prominent example is the Sonogashira coupling , which couples an aryl halide with a terminal alkyne. mdpi.com While this compound already contains an ethynyl group, the chloro group can react with another terminal alkyne in a Sonogashira reaction, provided the two alkyne groups have different reactivity or are protected selectively. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. mdpi.com
Other important cross-coupling reactions include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, leading to a more complex aniline derivative.
The success of these reactions often depends on the choice of palladium catalyst, ligand, and reaction conditions. sigmaaldrich.com
Table 3: Cross-Coupling Reactions at the Chloro Substituent This table provides examples of cross-coupling reactions that this compound can undergo.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, base | 5-ethynyl-biphenyl-2-amine derivative |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, base | 2-amino-4-ethynyl-1,1'-biphenyl derivative |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, phosphine (B1218219) ligand, base | N-substituted-5-ethynylaniline derivative |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA) of the chloro group is another possible transformation, although it typically requires harsh conditions or activation by strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comdalalinstitute.com The aniline group is an activating group, and the ethynyl group is weakly deactivating, which generally disfavors classical SNAr reactions.
However, under certain conditions, such as high temperatures and pressures with strong nucleophiles (e.g., sodium hydroxide (B78521) or sodium methoxide), the chloro group can be displaced. masterorganicchemistry.com The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate that is stabilized by electron-withdrawing substituents. masterorganicchemistry.com The absence of strong electron-withdrawing groups on the ring of this compound suggests that SNAr reactions would be challenging.
Reactions at the Aniline Amino Group
The amino group of this compound is a key site for a variety of chemical modifications, including acylation, alkylation, and other directed transformations. These reactions are fundamental in modifying the electronic properties of the molecule and in preparing it for subsequent cyclization or coupling reactions.
The nucleophilic nature of the primary amino group in this compound allows for straightforward acylation and alkylation reactions.
Acylation: The amino group can be readily acylated using standard laboratory procedures, such as reaction with acyl chlorides or acid anhydrides, often in the presence of a base. fishersci.itlibretexts.org For instance, the N-acetylation of a related compound, 2-(2′-bromophenyl)ethynylaniline, was successfully carried out by heating with acetic anhydride. rsc.orgrsc.org This transformation was crucial to suppress undesirable side reactions, such as dehydrohalogenation, in subsequent coupling reactions by reducing the coordinating ability of the amino group. rsc.orgrsc.org A similar strategy can be employed for this compound. The synthesis of various amide derivatives from substituted anilines is a well-established one-step reaction, typically involving the refluxing of the aniline with an amino acid ester in a solvent like methanol (B129727). sphinxsai.com General methods for synthesizing amides from anilines, such as the Schotten-Baumann reaction using acyl chlorides or carbodiimide-mediated couplings with carboxylic acids, are also applicable to this compound. fishersci.it
| Acylating Agent | Reaction Conditions | Product Type | Reference |
| Acetic anhydride | Heating | N-acetylated aniline | rsc.orgrsc.org |
| Amino acid ester | Reflux in methanol | Amide derivative | sphinxsai.com |
| Acyl chloride | Base (e.g., DIEA), DCM | Amide | fishersci.it |
| Carboxylic acid / Carbodiimide (e.g., DCC, EDC) | Aprotic solvent | Amide | fishersci.it |
Alkylation: The N-alkylation of the amino group in this compound can be achieved through various methods, though specific examples for this compound are not extensively documented in the literature. General protocols for the N-alkylation of amines, such as using alcohols as alkylating reagents under mild conditions, are known to be effective for a range of amines and amino acids. organic-chemistry.org Palladium-catalyzed N-alkylation of indoles, a related heterocyclic system, has also been reported, suggesting the potential for similar catalytic approaches with this compound derivatives. researchgate.net
The amino group in this compound plays a crucial role in directing the course of various transformations, particularly in the synthesis of heterocyclic compounds like indoles and quinolines.
Indole (B1671886) Synthesis: The intramolecular cyclization of 2-ethynylanilines is a widely used method for constructing the indole scaffold. rsc.orgbohrium.comresearchgate.net The amino group acts as an internal nucleophile that attacks the alkyne moiety, often facilitated by a catalyst. For example, the cyclization of 2-ethynylanilines can be promoted by tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF, yielding 2-substituted indoles in excellent yields without affecting a chloro substituent on the aromatic ring. researchgate.net Copper(II)-catalyzed cyclization in a mixture of water and methanol is another effective method. bohrium.com A study on the Brønsted acid-catalyzed reactions of 2-alkynylanilines reported the synthesis of 5-chloro-2-phenyl-1H-indole from the corresponding 5-chloro-2-phenylethynylaniline. ijpsr.info
Quinoline (B57606) Synthesis: The amino group of this compound is also instrumental in the synthesis of quinoline derivatives. A robust and regioselective palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides leads to the formation of 4-halo-2-aminoquinolines. sphinxsai.com This reaction demonstrates broad substrate compatibility, and it is plausible that this compound would yield the corresponding 6-chloro-4-halo-2-aminoquinoline under these conditions. sphinxsai.com Another approach involves the indium-catalyzed reaction of anilines, aldehydes, and alkynes in a sequential manner to produce quinoline derivatives. rsc.org
Cascade and Tandem Reaction Sequences Involving Multiple Reactive Sites
The presence of multiple reactive sites in this compound makes it an ideal substrate for cascade and tandem reactions, allowing for the rapid construction of complex molecular architectures in a single synthetic operation.
One notable example is the palladium(II)-catalyzed tandem cyclization of a 2-ethynylaniline (B1227618) tethered to a cinnamyl acetate (B1210297), which leads to the synthesis of indenoindoles. In this reaction, a derivative of this compound, specifically 2-chloro-5-tosyl-10-vinyl-5,10-dihydroindeno[1,2-b]indole, was synthesized in a 72% yield. nih.gov
Another significant cascade reaction is the silver nitrate-catalyzed one-pot synthesis of bis(indolyl)methanes from 2-ethynylanilines and aromatic aldehydes. This reaction involves a cycloisomerization followed by a bis-addition. The reaction of 5-chloro-2-(2-methoxyphenyl)ethynylaniline with an aromatic aldehyde yielded the corresponding 3,3′-(phenylmethylene)bis(5-chloro-2-(2-methoxyphenyl)-1H-indole). justia.com
Copper(I)-catalyzed tandem reactions of 2-ethynylanilines with glyoxals in the presence of piperidine (B6355638) have been developed for the efficient one-step synthesis of 2-acylquinolines with perfect regioselectivity. uni.lu This method avoids the use of highly toxic reagents often required in traditional multi-step syntheses. uni.lu
| Catalyst/Reagent | Reactant(s) | Product Type | Reference |
| Pd(II) | Cinnamyl acetate tethered 2-ethynylaniline | Indenoindole | nih.gov |
| AgNO₃ | Aromatic aldehyde | Bis(indolyl)methane | justia.com |
| Cu(I) / piperidine | Glyoxal | 2-Acylquinoline | uni.lu |
Chemo-, Regio-, and Stereoselectivity in this compound Transformations
Controlling the selectivity of reactions involving this compound is crucial for its synthetic utility. The interplay of the electronic and steric effects of the chloro, ethynyl, and amino groups, along with the choice of catalyst and reaction conditions, governs the chemo-, regio-, and stereochemical outcomes.
Chemoselectivity: In many reactions, the choice of catalyst and reaction conditions can direct the transformation towards a specific product, avoiding reactions at other functional groups. For instance, in the TBAF-promoted synthesis of indoles from 2-ethynylanilines, the chloro group remains unaffected. researchgate.net The development of one-pot reactions often relies on the careful modulation of chemoselectivity to achieve the desired molecular complexity. ijpsr.infoorganic-chemistry.org
Regioselectivity: The regioselectivity of cyclization reactions of 2-ethynylanilines is a well-studied area. In the synthesis of quinolines via palladium-catalyzed intermolecular aerobic oxidative cyclization with isocyanides, the reaction proceeds with high regioselectivity to yield 4-halo-2-aminoquinolines. sphinxsai.com Similarly, copper-catalyzed tandem reactions with glyoxals afford 2-acylquinolines with excellent regioselectivity. uni.lu The amount of Brønsted acid used in certain reactions of 2-alkynylanilines has been shown to be essential in controlling the regioisomeric outcome of the products. ijpsr.info
Stereoselectivity: A notable example of stereoselectivity is the rhodium(I)-catalyzed silylative aminocarbonylation of 2-alkynylanilines. In this reaction, a 2-alkynylaniline bearing a 5-chloro group was stereoselectively converted to the corresponding (Z)-3-(silylmethylene)indolin-2-one with a yield of 67-82% and >99:1 Z/E stereoselectivity. arabjchem.orgfrontiersin.org The study noted that the electronic effects and steric hindrance of the substituents on the aniline moiety, including the 5-chloro group, had no obvious influence on the stereochemical outcome of the reaction. arabjchem.orgfrontiersin.org This highlights the robustness of the catalytic system in controlling the stereoselectivity regardless of the electronic nature of the substituent on the aniline ring.
Synthesis of Complex Organic Scaffolds and Heterocyclic Systems Via 2 Chloro 5 Ethynylaniline
Indole (B1671886) Ring System Construction from 2-Ethynylaniline (B1227618) Derivatives
The indole scaffold is a ubiquitous feature in a vast number of biologically active compounds. The cyclization of 2-ethynylaniline derivatives represents a direct and atom-economical approach to this important heterocyclic system.
A plethora of transition-metal catalysts have been developed to efficiently mediate the intramolecular cyclization of 2-ethynylanilines to indoles. organic-chemistry.orgscispace.com These reactions often proceed under mild conditions with high regioselectivity, tolerating a wide array of functional groups. Catalysts based on palladium, gold, copper, indium, and ruthenium have proven particularly effective. organic-chemistry.orgacs.orgacs.org
The general mechanism for these annulations involves the activation of the alkyne moiety by the metal catalyst, which facilitates the nucleophilic attack of the adjacent amino group. This process, often referred to as a 5-endo-dig cyclization, leads to the formation of the indole ring. For instance, gold(III) and other π-acidic metals can activate the alkyne for the intramolecular hydroamination. organic-chemistry.org Palladium-catalyzed processes often involve a sequence of Sonogashira coupling to form the 2-ethynylaniline in situ, followed by cyclization. mdpi.com Ruthenium-catalyzed cycloisomerization can also be employed, potentially proceeding through a vinylidene intermediate. acs.org The choice of catalyst and reaction conditions can be tailored to accommodate various substituents on both the aniline (B41778) ring and the alkyne terminus. organic-chemistry.orgmdpi.com
Research has demonstrated the successful cyclization of substituted 2-ethynylanilines, including those with halo-substituents like 4-chloro-2-ethynylaniline, showcasing the versatility of these methods. acs.org
Table 1: Selected Metal-Catalyzed Indole Syntheses from 2-Ethynylaniline Derivatives
| Catalyst System | Substrate Type | Key Features & Conditions | Reference(s) |
| In(OTf)₃ / InBr₃ | 2-Ethynylanilines with terminal or substituted alkynes | Good yields for polyfunctionalized indoles. Dimerization to quinolines can occur with terminal alkynes. | organic-chemistry.org |
| Gold(III) salts | 2-Alkynylanilines | Annulation in EtOH or EtOH-water at room temperature. | organic-chemistry.org |
| Copper(II) salts | 2-Ethynylaniline derivatives | Cyclization in H₂O/MeOH mixtures at room temperature. | organic-chemistry.orgscispace.com |
| [Cp*RuCl(cod)] | 2-Alkynylanilides | Cycloisomerization via 1,2-carbon migration to yield 3-substituted indoles. | acs.org |
| Palladium complexes | 2-Haloanilines and alkynes | One-pot Sonogashira coupling followed by cyclization. N-protecting groups can be crucial. | mdpi.com |
Beyond the initial ring construction, the chemistry of 2-ethynylanilines offers pathways for the direct and regioselective functionalization of the resulting indole products. This can be achieved through sequential or tandem reactions where a functional group is introduced at a specific position during or immediately after the cyclization event.
One powerful strategy involves the cyclization of an N-protected 2-ethynylaniline to a 2,3-dizincioindole intermediate. acs.org This dimetallated species can then be trapped with one or two different electrophiles, allowing for the selective functionalization at either the C2 or C3 position, depending on the catalyst and electrophile used. acs.org This method provides a route to complex indoles that would be difficult to access otherwise. acs.org
Alternatively, the reaction conditions of the metal-catalyzed cyclization can be tuned to incorporate a functional group directly. For example, using CuCl₂ as a reagent in the cyclization of 2-ethynylaniline derivatives can lead to the formation of 3-chloro- and 3,5-dichloroindole derivatives through a sequential cyclization-chlorination process. clockss.org Similarly, reactions with Cu(NO₃)₂·3H₂O can yield nitrated indoles, with the regioselectivity (C4 or C5) being dependent on the solvent and temperature. clockss.org These methods merge the indole ring synthesis with its functionalization into a single, efficient operation. clockss.org Further regioselective C-H functionalization of pre-formed indole rings with reagents like α-diazophosphonates can also be achieved using catalysts such as trifluoroborane. rsc.org
Quinoline (B57606) and Related Annulated Heterocycles Synthesis
The quinoline ring system is another critical scaffold in medicinal chemistry. Derivatives of 2-ethynylaniline are valuable precursors for constructing quinolines and related fused heterocycles through various annulation strategies.
Formal [4+2] annulation or cycloaddition reactions provide a modular approach to substituted quinolines. In these strategies, the 2-ethynylaniline derivative acts as the four-atom component, reacting with a two-atom partner to construct the second ring of the quinoline system.
A notable example is the gold-catalyzed intermolecular [4+2] annulation of 2-ethynylanilines with ynamides. researchgate.net This reaction proceeds with high regioselectivity and good functional group tolerance under mild conditions to afford highly substituted 2-aminoquinolines. researchgate.net The versatility of this method allows for the synthesis of a diverse library of quinoline derivatives. More recently, inexpensive zinc chloride (ZnCl₂) has been identified as an effective catalyst for this transformation, offering a more sustainable alternative to noble metals. researchgate.net Other approaches include the reaction of in situ generated azadienes (from 2-aminobenzyl alcohol) with terminal alkynes in a metal-free [4+2] cycloaddition to yield C-3 functionalized quinolines. organic-chemistry.org
A wide variety of transition metals, including gold, copper, indium, iron, and palladium, catalyze the synthesis of quinolines from 2-ethynylaniline precursors through diverse mechanistic pathways. nih.govias.ac.in
One common route is the intermolecular dimerization of 2-ethynylanilines. organic-chemistry.org Indium-catalyzed reactions of 2-ethynylanilines bearing a terminal alkyne can lead to polysubstituted quinolines. organic-chemistry.org Similarly, a room-temperature, silver-free protocol using a dinuclear gold catalyst has been developed for the dimerization of 2-ethynylanilines, providing a modular route to quinolines where substituents can be placed at any site on the product. thieme-connect.comthieme-connect.com
Tandem reactions offer another efficient pathway. A copper(I)-catalyzed tandem reaction of 2-ethynylanilines with glyoxals in the presence of piperidine (B6355638) has been developed for the one-step synthesis of 2-acylquinolines. researchgate.net This method avoids the use of toxic reagents often required in traditional syntheses. researchgate.net Iron(III) catalysts can also be used for the sequential condensation, cyclization, and aromatization of 2-ethynylanilines with 1,3-diketones to furnish 4-methyl-2,3-disubstituted quinolines. nih.gov
Table 2: Selected Transition Metal-Catalyzed Quinoline Syntheses from 2-Ethynylaniline Derivatives
| Catalyst System | Reagent(s) | Product Type | Key Features | Reference(s) |
| Au₂(BIPHEP)(NTf₂)₂ | Self-dimerization | Multifunctional Quinolines | Room temperature, silver-free, modular. | thieme-connect.comthieme-connect.com |
| CuBr / piperidine | Glyoxals | 2-Acylquinolines | One-step tandem reaction, avoids toxic cyanides. | researchgate.net |
| InBr₃ | Self-dimerization or with β-ketoesters | Substituted Quinolines | Dimerization of terminal alkynes; reaction with ketoesters gives N-(Z)-alkenyl indoles. | organic-chemistry.orgnih.gov |
| Iron(III) salts | 1,3-Diketones | 4-Methyl-2,3-disubstituted Quinolines | Environmentally benign, sequential condensation-cyclization-aromatization. | nih.gov |
| Gold/Ynamides | Ynamides | 2-Aminoquinolines | [4+2] annulation, high regioselectivity. | researchgate.net |
Assembly of Multi-Ring Nitrogen-Containing Heterocycles (e.g., Dibenzoazepines, Pyrroles)
The reactivity of 2-ethynylaniline derivatives extends to the synthesis of more complex, multi-ring heterocyclic systems, including medicinally important dibenzoazepines and various fused pyrroles.
A synthetic route to 10-arylated 5H-dibenzo[b,f]azepines has been developed utilizing a 2-(2′-bromophenyl)ethynylaniline precursor. rsc.org A key step in this synthesis is a pseudo-intramolecular hydrohalogenation of the ethynylaniline. Subsequent N-acetylation to suppress side reactions enables a sequence of Suzuki–Miyaura and Ullmann-type intramolecular coupling reactions to construct the seven-membered dibenzoazepine ring system. rsc.org
Furthermore, 2-ethynylanilines are valuable starting materials for the synthesis of fused pyrrole (B145914) systems. A palladium-catalyzed, ligand-controlled reaction between 2-ethynylanilines and isocyanides can be directed to selectively produce either pyrrole[2,3-b]indoles or ureas. rsc.orgrsc.org In the absence of a specific ligand, a tandem cyclization occurs to yield the pyrrole[2,3-b]indole core. This method is notable for its high atom economy and chemoselectivity, allowing access to complex bicyclic products from simple starting materials. rsc.org Related palladium-catalyzed tandem cyclizations of 2-(2-ethynylphenyl)acetonitriles with isocyanides have been shown to produce indeno[2,1-b]pyrroles. bohrium.com
Application as a Core Building Block for Diverse Molecular Architectures
2-Chloro-5-ethynylaniline serves as a pivotal and versatile building block in organic synthesis, primarily owing to its bifunctional nature. The presence of a nucleophilic amino group and a reactive terminal alkyne (ethynyl group) on the same aromatic ring allows for a variety of intramolecular and intermolecular reactions. These reactive sites enable the construction of complex molecular frameworks, particularly fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The chloro-substituent also offers a site for further functionalization or can be used to modulate the electronic properties of the molecule.
The strategic placement of the amino and ethynyl (B1212043) groups facilitates cyclization reactions to form five- or six-membered rings fused to the original benzene (B151609) ring. The cyclization of 2-ethynylaniline derivatives is a well-established and preferred method for synthesizing indole rings due to the ready availability of the starting materials. clockss.org Various metal catalysts, including copper, palladium, gold, and platinum complexes, have been employed to mediate these transformations, often leading to sequential cyclization and functionalization reactions. clockss.org For instance, the reaction of 2-ethynylaniline derivatives with copper(II) chloride can lead to the formation of 3-chloroindoles. clockss.orgresearchgate.net Similarly, cyclization can be promoted by reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to yield 2-substituted indoles, with the reaction tolerating substituents like chlorine on the aniline ring. sci-hub.se
A significant application of this compound is in the synthesis of complex, multi-ring systems through tandem or one-pot reactions. Research has demonstrated its utility in constructing indolo[1,2-c]quinazolinones, a class of compounds with potential biological activity. In a notable example, 5-chloro-2-ethynylaniline was reacted with isatin (B1672199) derivatives in the presence of a copper catalyst and p-toluenesulfonic acid (p-TSA) to produce highly functionalized indoloquinazolinones. rsc.org The reaction proceeds through a cascade of events including nucleophilic attack, ring-opening of the isatin, and subsequent intramolecular cyclization. rsc.org
The synthesis of 9-Chloro-2,12-dimethylindolo[1,2-c]quinazolin-6(5H)-one provides a concrete illustration of this application. rsc.org
Table 1: Synthesis of a Substituted Indoloquinazolinone
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Melting Point (°C) |
| 5-methylisatin | This compound | CuI, p-TSA | 9-Chloro-2,12-dimethylindolo[1,2-c]quinazolin-6(5H)-one | 70% | 286-288 |
| Data sourced from a study on ring expansion and fused cyclization catalysis. rsc.org |
Furthermore, derivatives of 2-ethynylaniline are employed in palladium-catalyzed tandem cyclizations to create other intricate scaffolds such as indenoindoles. rsc.org The synthesis of the 2-ethynylaniline building blocks themselves is commonly achieved via Sonogashira cross-coupling reactions. rsc.orgmdpi.com This typically involves coupling a terminal alkyne with a substituted o-iodoaniline or o-bromoaniline, catalyzed by palladium and copper complexes. rsc.orgscirp.org For example, 2-ethynylaniline derivatives can be synthesized in high yields through the Sonogashira coupling of o-iodoanilines with terminal alkynes using a (PPh₃)₂CuBH₄ catalyst under an air atmosphere. organic-chemistry.org This accessibility makes this compound and its analogues readily available for constructing diverse and complex molecular architectures.
Mechanistic Investigations into Reactions of 2 Chloro 5 Ethynylaniline
Elucidation of Proposed Reaction Pathways and Intermediates
Research into the reactions of 2-ethynylaniline (B1227618) derivatives has uncovered several plausible pathways, often leading to the synthesis of valuable heterocyclic structures like indoles. The specific pathway is highly dependent on the reagents and catalysts employed.
One significant pathway involves the copper(II) chloride (CuCl₂) mediated sequential cyclization-chlorination. A proposed mechanism suggests that the chlorination at the C5 position of the aniline (B41778) ring can occur before the cyclization takes place. clockss.org The reaction is believed to proceed through several key intermediates. clockss.org Initially, the 2-ethynylaniline derivative reacts with CuCl₂ to form an ionic intermediate, which then undergoes reductive elimination to yield a chlorinated aniline and Cu(0). clockss.org This is followed by the interaction of the acetylene (B1199291) group with another molecule of CuCl₂ to form a Cu(II)-coordinated π-complex. clockss.org Subsequent intramolecular nucleophilic attack by the nitrogen atom on the activated alkyne leads to a zwitterionic intermediate, which is a crucial step in the ring-closing process. clockss.org
Alternative pathways have been identified using different catalytic systems. For instance, silver-catalyzed oxidative cyclization reactions of unprotected 2-alkynylanilines can yield anthranils. universite-franco-italienne.org A plausible mechanism for this transformation involves the initial oxidation of the aniline to a dihydroxylamine intermediate. universite-franco-italienne.org This is followed by an intramolecular nucleophilic attack of a hydroxy group onto the silver-activated alkyne via a 5-exo-dig annulation process, forming an anti-vinylsilver(I) species. universite-franco-italienne.org
Furthermore, reactions mediated by Brønsted acids under metal-free conditions demonstrate yet another set of pathways. mdpi.com Depending on the reaction conditions, such as temperature and the stoichiometry of the acid, 2-alkynylanilines can be selectively converted into different products, including indoles or hydration products. mdpi.com
The table below summarizes some of the key proposed intermediates in the reactions of 2-ethynylaniline derivatives.
Table 1: Proposed Intermediates in Reactions of 2-Ethynylaniline Derivatives
| Intermediate Type | Description | Proposed Reaction | Source(s) |
|---|---|---|---|
| Ionic Intermediate | Formed from the initial reaction of the aniline with CuCl₂. | Cyclization-Chlorination | clockss.org |
| Cu(II)-Coordinated Complex | The acetylene moiety coordinates with CuCl₂, activating it for nucleophilic attack. | Cyclization-Chlorination | clockss.org |
| Zwitterionic Intermediate | Results from the intramolecular nucleophilic attack of the nitrogen atom onto the activated alkyne. | Cyclization-Chlorination | clockss.org |
| Dihydroxylamine Intermediate | Generated from the Oxone-mediated oxidation of the starting 2-alkynylaniline. | Silver-Catalyzed Oxidative Cyclization | universite-franco-italienne.org |
| Anti-vinylsilver(I) Species | Formed via a 5-exo-dig annulation process after nucleophilic attack on a silver-activated alkyne. | Silver-Catalyzed Oxidative Cyclization | universite-franco-italienne.org |
Role of Transition Metal Catalysts in Reaction Mechanisms
Transition metal catalysts are fundamental in many reactions involving 2-chloro-5-ethynylaniline and its derivatives, primarily due to their ability to facilitate complex transformations with high efficiency and selectivity. purkh.com These catalysts, which include metals like palladium, copper, rhodium, and silver, function by providing alternative reaction pathways with lower activation energies. purkh.com A key feature of transition metals is their capacity to exist in multiple stable oxidation states, which allows them to readily accept and lose electrons, making them ideal for catalyzing redox reactions. savemyexams.com
In the context of 2-ethynylaniline derivatives, transition metals play several critical roles:
Activation of Alkynes: Metals like copper, silver, and palladium can coordinate to the carbon-carbon triple bond. clockss.orguniversite-franco-italienne.org This coordination polarizes the alkyne, making it more susceptible to nucleophilic attack by the aniline's amino group.
Stabilization of Intermediates: Catalysts can stabilize transient species formed during the reaction, guiding the transformation towards the desired product. purkh.com
Facilitating Bond Formation: Transition metals are instrumental in C-C and C-N bond-forming reactions, which are central to the synthesis of heterocyclic products like indoles from 2-ethynylaniline precursors. mdpi.com
Redox Cycling: In many catalytic cycles, the metal shuttles between different oxidation states. For example, in the CuCl₂-mediated cyclization-chlorination, Cu(II) is reduced to Cu(0) during one step of the proposed mechanism. clockss.org Palladium-catalyzed reactions often involve a Pd(0)/Pd(II) cycle. researchgate.net
Specific examples include:
Copper: CuCl₂ is used not only as a catalyst but also as a chlorinating agent in the synthesis of chloroindoles from 2-ethynylanilines. clockss.org Copper(I) iodide (CuI) is a common co-catalyst with palladium in Sonogashira coupling reactions used to synthesize the 2-ethynylaniline starting materials themselves. mdpi.com
Palladium: Palladium complexes are widely used for cross-coupling reactions and cyclization processes. mdpi.comresearchgate.net Ligand-controlled, palladium-catalyzed tandem reactions of 2-ethynylanilines can produce diverse products. researchgate.net
Silver: Silver nitrate (B79036) (AgNO₃) has been shown to catalyze cascade cyclization reactions, for example, between 2-alkynylbenzaldehydes and aniline derivatives, by activating the alkyne group for subsequent intramolecular attacks. mdpi.com
Radical Intermediates and Single-Electron Transfer Processes
While many reactions of 2-ethynylaniline are described by ionic mechanisms, the involvement of radical intermediates and single-electron transfer (SET) processes represents another mechanistic possibility. rsc.orgnih.gov SET processes, often initiated electrochemically or through a chemical oxidant/reductant, can generate highly reactive radical ions from organic precursors under mild conditions. rsc.org
In reactions involving alkynes, radical mechanisms are well-documented. For example, the addition of a pentafluorosulfanyl (SF₅) radical to terminal alkynes can be initiated by a SET from a Cu(I) species. academie-sciences.fr This generates the SF₅ radical, which then adds to the triple bond. academie-sciences.fr Although not directly demonstrated for this compound in the provided sources, analogous pathways are plausible.
The potential for radical involvement is supported by:
Electrochemical Studies: Cyclic voltammetry analysis of related compounds has suggested initial anodic single-electron transfer to form a radical cation as the first step in a reaction sequence. beilstein-journals.org
Side Product Formation: In some reactions of related ethynyl-indole compounds, the formation of unexpected side products has been proposed to occur via a radical mechanism. publish.csiro.au
The basic concept of a SET-initiated reaction would involve the transfer of an electron to or from the this compound molecule, generating a radical cation or anion. This highly reactive intermediate could then undergo cyclization or other transformations. Such pathways are particularly relevant in electrochemical syntheses or reactions employing reagents known to promote SET. rsc.org
Computational Verification of Plausible Mechanisms
Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for verifying and exploring plausible reaction mechanisms. mdpi.comnih.gov These theoretical studies provide detailed insights into the energetics of reaction pathways, the structures of transition states, and the stability of intermediates that may be too transient to observe experimentally. nih.gov
For reactions involving 2-ethynylaniline and its derivatives, computational studies have been applied to:
Explore Reaction Pathways: DFT calculations have been used to investigate the different reaction pathways available to 2-alkynylanilines in Brønsted acid-mediated reactions, helping to explain how simple changes in conditions can lead to completely different products. mdpi.com
Elucidate Selectivity: Computational analysis can reveal the origins of chemo- and regioselectivity in a reaction, as demonstrated in studies of Ru-catalyzed cycloisomerization of 2-ethynylaniline. nih.gov
Validate Proposed Mechanisms: In a detailed study of a formal thioboration reaction of alkynes, computational analysis was used to compare the reactivity of two different boron-based reagents. nih.gov The calculations supported a mechanism where the effective reagent, ClBcat, acts as a bifunctional species, first activating the alkyne and then providing a chloride for a subsequent step. nih.gov This computational evidence was crucial in building a comprehensive picture of the reaction mechanism. nih.gov
Assess Intermediate Stability: The stability of proposed intermediates and the energy barriers of transition states can be calculated, allowing researchers to compare the feasibility of different mechanistic hypotheses. nih.govnih.gov
Kinetic Studies of Reactivity and Rate-Determining Steps
Kinetic studies are essential for quantitatively understanding reaction rates and identifying the rate-determining step (RDS) of a mechanism. nih.gov By measuring how reaction rates change with reactant concentrations, temperature, and substituent effects, a detailed picture of the energy profile of the reaction can be constructed. nih.govresearchgate.net
In studies of reactions analogous to those of this compound, several key kinetic approaches have been used:
Activation Parameters: By studying the reaction at different temperatures, the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) can be determined from an Eyring plot. nih.gov A large, negative ΔS‡, for instance, is characteristic of a bimolecular association in the transition state. nih.gov
Substituent Effects (Hammett Plots): The effect of electron-donating or electron-withdrawing groups on the reaction rate is studied. A Hammett study on the thioboration reaction found a ρ+ value of -1.7, suggesting the buildup of positive charge in the transition state, which supports a concerted cyclization mechanism. nih.gov
Isotope Effects: The use of isotopically labeled reactants can pinpoint which bonds are being formed or broken in the rate-determining step. nih.gov
Kinetic studies on the nucleophilic substitution reactions of substituted anilines with electrophiles have shown that the RDS can vary. researchgate.net Depending on the solvent and reactants, the RDS can be the initial formation of a zwitterionic intermediate or the subsequent departure of the leaving group. researchgate.net
Table 2: Example of Kinetic Data from a Formal Thioboration Reaction of an Alkyne
| Parameter | Value | Interpretation | Source |
|---|---|---|---|
| Reaction Order | First order in substrate, first order in electrophile | Bimolecular rate-determining step | nih.gov |
| ΔH‡ | 13.8 ± 1.0 kcal mol⁻¹ | Enthalpy barrier for the reaction | nih.gov |
| ΔS‡ | -37 ± 3 cal mol⁻¹ K⁻¹ | Suggests an associative, ordered transition state | nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Chloro 5 Ethynylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-chloro-5-ethynylaniline in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides definitive information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound provides a distinct fingerprint. The aromatic region typically displays signals for the three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the chloro, amino, and ethynyl (B1212043) substituents. The amino (-NH₂) protons usually appear as a broad singlet, the position of which can vary with solvent and concentration due to hydrogen bonding. The terminal acetylenic proton (-C≡C-H) is highly characteristic, appearing in a specific upfield region due to the magnetic anisotropy of the triple bond. The splitting patterns (multiplicity) of the aromatic protons, governed by spin-spin coupling, are crucial for assigning their relative positions (ortho, meta, para) on the ring. chemicalbook.commsu.edu
Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. libretexts.org For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the sp-hybridized carbons of the ethynyl group. The chemical shifts are highly sensitive to the electronic environment. ucl.ac.uk The carbon atom bonded to the electronegative chlorine atom (C-Cl) is shifted downfield, while the carbon bonded to the amino group (C-NH₂) is also significantly affected. The two acetylenic carbons have characteristic chemical shifts that distinguish them from aromatic (sp²) and aliphatic (sp³) carbons. analis.com.my
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on standard chemical shift ranges and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 115 - 135 |
| Acetylenic CH | ~3.0 | 75 - 85 |
| Amino NH₂ | 3.5 - 4.5 (broad) | N/A |
| Aromatic C-NH₂ | N/A | 145 - 150 |
| Aromatic C-Cl | N/A | 130 - 135 |
| Aromatic C-C≡C | N/A | 110 - 120 |
| Acetylenic C-H | N/A | 75 - 85 |
While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguous assignment of complex structures.
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. For this compound, it would definitively show which aromatic protons are adjacent to each other, confirming their substitution pattern on the ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H-¹³C pairs. It allows for the direct assignment of a proton signal to its attached carbon signal, such as linking the acetylenic proton to its carbon and each aromatic proton to its respective carbon. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) ¹H-¹³C correlations. It is invaluable for connecting molecular fragments. For instance, the acetylenic proton would show correlations to both acetylenic carbons and the aromatic carbon it is attached to (C-5), providing definitive proof of the ethynyl group's position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This can help confirm the spatial arrangement of substituents around the aromatic ring.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and powerful method for identifying the functional groups present in a molecule. ksu.edu.sa The two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. photothermal.com
For this compound, key vibrational modes provide a structural fingerprint:
N-H Stretching: The amino group typically shows two distinct stretching bands in the 3300-3500 cm⁻¹ region in the IR spectrum, corresponding to asymmetric and symmetric stretching modes.
C≡C-H Stretching: A sharp, strong absorption band around 3300 cm⁻¹ is a hallmark of a terminal alkyne.
C≡C Stretching: The carbon-carbon triple bond stretch appears as a weak to medium intensity band in the 2100-2140 cm⁻¹ range. This band is often stronger in the Raman spectrum due to the change in polarizability.
C-Cl Stretching: The carbon-chlorine stretch is typically observed in the fingerprint region, usually between 700 and 850 cm⁻¹, providing evidence of halogenation.
Aromatic Vibrations: The benzene ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C in-plane stretching vibrations in the 1450-1600 cm⁻¹ region.
Theoretical studies on the closely related molecule 2-chloro-5-(trifluoromethyl)aniline have provided detailed assignments of vibrational wavenumbers, which serve as a strong basis for interpreting the spectra of this compound. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium - Strong |
| Acetylene (B1199291) (-C≡CH) | C-H Stretch | ~3300 | Strong, Sharp |
| Acetylene (-C≡CH) | C≡C Stretch | 2100 - 2140 | Weak - Medium |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium - Strong |
| Chloro (-Cl) | C-Cl Stretch | 700 - 850 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence for Electronic Transitions and Photophysical Properties
UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information on its conjugation system and photophysical properties. biocompare.com
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* transitions within the aromatic ring and the conjugated ethynyl system. The presence of the amino (-NH₂) and chloro (-Cl) groups, which act as auxochromes, modifies the absorption profile compared to unsubstituted benzene. The electron-donating amino group and the conjugated ethynyl group typically cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. Studies on related (ethynyl-aniline)-functionalized compounds confirm that these moieties significantly influence the electronic absorption bands. rsc.org
Fluorescence Spectroscopy: Many aniline (B41778) derivatives are fluorescent, and the introduction of an ethynyl group can enhance or modify these properties. nih.gov Upon excitation at an appropriate wavelength (determined from the UV-Vis absorption spectrum), this compound may exhibit fluorescence emission at a longer wavelength (Stokes shift). The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process. These properties are highly sensitive to the molecular structure and the solvent environment, making fluorescence a valuable tool for probing molecular interactions. analis.com.mynih.gov
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It provides the exact molecular weight and crucial structural information based on the molecule's fragmentation pattern. tutorchase.com
For this compound (C₈H₆ClN), the high-resolution mass spectrum would confirm its elemental composition. A key diagnostic feature is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will display two peaks for the molecular ion: an M⁺ peak and an [M+2]⁺ peak, with a characteristic intensity ratio of approximately 3:1. chemguide.co.uk This pattern is definitive proof of the presence of a single chlorine atom in the molecule.
Electron impact ionization typically induces fragmentation of the molecular ion. libretexts.org The analysis of these fragment ions (daughter ions) helps to piece together the molecular structure. tutorchase.com Expected fragmentation pathways for this compound could include:
Loss of a hydrogen atom (M-1)
Loss of the ethynyl group (M-25)
Loss of HCl (M-36)
Cleavage of the aromatic ring, leading to smaller charged fragments.
Table 3: Predicted Mass Spectrometry Data for this compound (C₈H₆ClN)
| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Relative Intensity Ratio | Description |
| [M]⁺ | 151.02 | 153.02 | ~3:1 | Molecular Ion |
| [M-H]⁺ | 150.01 | 152.01 | ~3:1 | Loss of one H atom |
| [M-C₂H]⁺ | 126.01 | 128.01 | ~3:1 | Loss of ethynyl radical |
| [M-HCl]⁺ | 115.04 | - | N/A | Loss of neutral HCl |
Note: The predicted m/z values are based on monoisotopic masses. uni.lu
X-ray Diffraction (XRD) for Single Crystal and Powder Solid-State Structure Determination
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. ub.eduulisboa.pt
Single-Crystal XRD: If a suitable single crystal of this compound or a derivative can be grown, single-crystal XRD analysis can provide a definitive solid-state structure. tcd.ie This technique yields precise bond lengths, bond angles, and torsion angles. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding (e.g., involving the -NH₂ group) and π-π stacking, which govern how the molecules pack into a crystal lattice. Analysis of the closely related compound 2-chloro-5-nitroaniline (B146338) by single-crystal XRD showed it crystallizes in a monoclinic system with the space group P2₁/c, revealing the specific orientation of the substituents and the intermolecular forces at play. mdpi.com This provides a strong model for what could be expected for this compound.
Powder XRD (PXRD): When single crystals are not available, powder XRD is used to analyze a microcrystalline solid. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase. While it does not provide the atomic-level detail of single-crystal XRD, it is invaluable for identifying crystalline forms (polymorphs), assessing sample purity, and monitoring solid-state transformations. americanpharmaceuticalreview.com
Table 4: Crystallographic Data for the Analogous Compound 2-Chloro-5-nitroaniline Source: Data from a study on 2-chloro-5-nitroaniline, serving as a representative example for this class of compounds. mdpi.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.66 |
| b (Å) | 3.78 |
| c (Å) | 13.67 |
| β (°) | 91.68 |
| Volume (ų) | 706 |
Advanced Chromatographic and Separation Techniques for Purity Assessment
The purity of this compound and its derivatives is critical for their application in research and synthesis. Advanced chromatographic techniques are indispensable for determining purity, identifying impurities, and for preparative separation. The choice of method depends on the volatility, polarity, and stability of the compound, as well as the nature of potential impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of substituted anilines. thermofisher.com For this compound, a reversed-phase HPLC method would be the most common starting point. This typically involves a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comresearchgate.net The UV detector is well-suited for this analyte due to the strong chromophore of the substituted benzene ring. bohrium.com By developing a gradient elution method, a wide range of impurities with different polarities can be effectively separated and quantified. For trace analysis of related impurities, derivatization with a suitable reagent that enhances UV absorbance or fluorescence can be employed to increase sensitivity. bohrium.com
Gas Chromatography (GC) is another powerful technique, particularly for volatile and thermally stable compounds. clu-in.org Given the structure of this compound, it is expected to be amenable to GC analysis. epa.govepa.gov A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would likely provide good separation of the main component from process-related impurities. chrom-china.com Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose purity analysis or a more selective detector like an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds. epa.gov For unambiguous identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is the method of choice, providing both retention time and mass spectral data. nih.gov
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC, offering fast and efficient separations with lower environmental impact. nih.govhkbu.edu.hk SFC is particularly advantageous for the purification of chiral compounds and for separating isomers. chromatographyonline.comoup.com For this compound and its derivatives, SFC using a mobile phase of supercritical carbon dioxide, often with a polar co-solvent like methanol or ethanol, could provide excellent resolution and speed. nih.govnih.gov The use of basic or acidic additives in the modifier can be crucial for achieving good peak shapes for amine-containing compounds. chromatographyonline.com Chiral SFC, employing a chiral stationary phase, would be the premier method for separating enantiomers if the derivative possesses a stereocenter. nih.govscielo.org.mx
The following table summarizes typical starting conditions for these chromatographic techniques applicable to the purity assessment of this compound, based on methods for analogous compounds.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application Notes |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% TFA (Gradient) | UV-Vis (e.g., 254 nm) | Ideal for non-volatile impurities and general purity assessment. thermofisher.comresearchgate.net |
| GC | 5% Phenyl-methylpolysiloxane | Helium or Hydrogen | FID or MS | Suitable for volatile impurities and thermally stable compounds. epa.govchrom-china.com |
| SFC | Diol or 2-Ethylpyridine | Supercritical CO₂ with Methanol modifier | UV-Vis or MS | Fast separations, suitable for both achiral and chiral purification. nih.govnih.gov |
Electrochemical Methods for Redox Characterization
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules like this compound. rasayanjournal.co.in The oxidation and reduction potentials provide insight into the electronic structure and reactivity of the compound. The electrochemical behavior of this compound is influenced by the interplay of the electron-donating amino group, the electron-withdrawing chloro group, and the electronically active ethynyl group. nih.govmdpi.com
The oxidation of aniline and its derivatives typically occurs at the nitrogen atom, leading to the formation of a radical cation. openaccessjournals.comqu.edu.qa The stability of this radical cation and the potential at which it is formed are highly dependent on the substituents on the aromatic ring. The amino group facilitates oxidation, while the chloro group, being electron-withdrawing, is expected to make the oxidation more difficult, shifting the oxidation potential to more positive values compared to aniline itself. qu.edu.qarsc.org The ethynyl group can also participate in redox processes and can influence the electronic communication within the molecule. tandfonline.comacs.org Studies on ethynylaniline derivatives have shown that the ethynyl linkage can effectively delocalize charge in the oxidized state. rsc.org
A typical cyclic voltammetry experiment for this compound would be conducted in an aprotic solvent like acetonitrile or dichloromethane, containing a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate. publish.csiro.au A three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire) would be used. ijcrt.org
The cyclic voltammogram of this compound is expected to show an irreversible or quasi-reversible oxidation peak corresponding to the formation of the aniline radical cation. publish.csiro.auelsevierpure.com The irreversibility often arises from follow-up chemical reactions of the highly reactive radical cation, such as dimerization or polymerization, a common characteristic of aniline oxidation. elsevierpure.comresearchgate.net The exact peak potential will be a function of the combined electronic effects of the chloro and ethynyl substituents. qu.edu.qaresearchgate.net In some cases, further oxidation or reduction peaks corresponding to the ethynyl group or subsequent reaction products might be observed. tandfonline.com
By comparing the oxidation potential of this compound with those of related compounds, a deeper understanding of its electronic properties can be gained. For instance, comparing its oxidation potential to that of 4-chloroaniline (B138754) and 3-ethynylaniline (B136080) would help to deconvolute the electronic contributions of each substituent. portlandpress.comresearchgate.net
The table below presents representative electrochemical data for related aniline derivatives, providing a context for the expected redox behavior of this compound.
| Compound | Oxidation Potential (Epa vs. reference) | Solvent/Electrolyte | Working Electrode | Key Observation |
| Aniline | ~ +0.55 V vs. SCE | Aqueous solution, pH 2 | Boron-Doped Diamond | Oxidation is easier than for nitro-substituted anilines. qu.edu.qa |
| 2-Chloroaniline | Easier to oxidize than aniline | Aqueous solution, pH 2 | Boron-Doped Diamond | The position of the substituent significantly affects the oxidation potential. qu.edu.qa |
| 4-Chloroaniline | Irreversible oxidation | Acetonitrile | Hanging Mercury Drop | The first reduction step is irreversible, unlike nitroanilines. publish.csiro.au |
| 4-Ethynylaniline | Irreversible oxidation | Aqueous HCl buffer | Carbon | Leads to the formation of 1,2-bis(4-ethynylphenyl)diazene. researchgate.net |
| Poly(o-chloroaniline) | - | - | - | The polymer exhibits conductivity, indicating redox activity. scientific.net |
These electrochemical studies are crucial for applications where the redox properties of this compound are important, such as in the development of conducting polymers, electro-optical materials, and as intermediates in redox-active pharmaceuticals. openaccessjournals.comrsc.org
Computational and Theoretical Studies on 2 Chloro 5 Ethynylaniline
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Analysis
Quantum chemical calculations are powerful tools for investigating the electronic structure and properties of molecules from first principles. rsc.org Density Functional Theory (DFT) is a widely used method in this domain due to its favorable balance of accuracy and computational cost. analis.com.my For a molecule like 2-chloro-5-ethynylaniline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would provide profound insights into its fundamental characteristics. analis.com.my
Molecular Geometry Optimization and Conformation Analysis
The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting optimized geometry provides key structural parameters.
Analysis of the aniline (B41778) group (-NH2) would likely show a slightly pyramidal geometry, and the planarity of the benzene (B151609) ring would be maintained. The ethynyl (B1212043) (-C≡CH) and chloro (-Cl) substituents would lie in the plane of the ring. Conformational analysis would explore the rotational barrier of the C-N bond and the orientation of the amino group's hydrogen atoms relative to the aromatic ring, confirming the lowest energy conformer.
Illustrative Data Table: Predicted Geometrical Parameters for this compound (Note: This data is hypothetical and representative of what a DFT calculation would yield.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl | 1.75 Å |
| C-N | 1.40 Å | |
| C≡C | 1.21 Å | |
| ≡C-H | 1.07 Å | |
| Bond Angle | C-C-Cl | 119.5° |
| C-C-N | 121.0° | |
| C-C≡C | 178.5° | |
| Dihedral Angle | H-N-C-C | 10.5° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. analis.com.my The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the aniline and the π-system of the benzene ring, due to the electron-donating nature of the amino group. The LUMO would likely be distributed over the aromatic ring and the electron-withdrawing chloro and ethynyl substituents. The energy gap would quantify the molecule's potential as an electron donor or acceptor in chemical reactions. In studies of similar molecules like silyl-capped amino tolanes, the HOMO-LUMO gap was found to be a key indicator of sensitivity for electronic alterations. analis.com.my
Illustrative Data Table: Predicted FMO Energies for this compound (Note: This data is hypothetical and based on typical values for similar aromatic compounds.)
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 4.60 |
Prediction of Reactivity and Selectivity through Computational Models
Computational models allow for the prediction of a molecule's reactivity through various descriptors derived from DFT calculations. These "global reactivity descriptors" help to quantify and compare the chemical behavior of different molecules.
Key reactivity descriptors include:
Electron Affinity (A): -ELUMO
Ionization Potential (I): -EHOMO
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electronegativity (χ): (I + A) / 2
Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-(I+A)/2).
These parameters would predict that the aniline nitrogen is a primary site for electrophilic attack, while the ethynyl group and specific positions on the aromatic ring could be susceptible to nucleophilic attack. For instance, studies on the reactions of 2-ethynylanilines have used DFT to understand the mechanisms and regioselectivity of cyclization reactions. rsc.orgtus.ac.jp
Simulation and Interpretation of Spectroscopic Properties (e.g., NMR, UV-Vis)
Computational chemistry can accurately simulate various spectroscopic techniques, aiding in the interpretation of experimental data.
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method would predict the spectrum of this compound. The predicted shifts would correlate with the electronic environment of each nucleus, with the electronegativity of the chlorine and nitrogen atoms and the anisotropy of the ethynyl group causing characteristic shifts.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra. For this compound, the calculations would predict the wavelength of maximum absorption (λmax), corresponding to electronic transitions, likely π→π* transitions within the aromatic system. The solvent environment can also be modeled to study solvatochromic shifts.
Investigation of Non-Linear Optical (NLO) Properties and Molecular Polarizability
Organic molecules with donor-acceptor groups and extended π-conjugation can exhibit significant non-linear optical (NLO) properties, making them interesting for materials science. analis.com.my The combination of the electron-donating amino group and the electron-accepting/π-conjugating ethynyl and chloro groups in this compound suggests potential NLO activity.
Computational analysis would involve calculating:
Linear Polarizability (α): The linear response of the electron cloud to an electric field.
First-Order Hyperpolarizability (β): The first non-linear response, crucial for second-harmonic generation.
Studies on similar donor-π-acceptor molecules, such as silyl-capped amino tolanes, have shown that DFT calculations can effectively predict NLO properties, highlighting their potential for use in chemosensors and other optical applications. analis.com.my
Illustrative Data Table: Predicted NLO Properties for this compound (Note: This data is hypothetical and represents typical calculated values for NLO-active organic molecules.)
| Property | Predicted Value | Units |
| Dipole Moment (μ) | 3.50 | Debye |
| Mean Polarizability (α) | 18.5 x 10⁻²⁴ | esu |
| First Hyperpolarizability (β) | 15.2 x 10⁻³⁰ | esu |
Charge Transfer Interactions and Electronic Communication within Derivatives
The electronic structure of this compound makes it an interesting building block for larger, more complex molecules. Computational studies on its derivatives would focus on intramolecular charge transfer (ICT) and the degree of electronic communication between different functional units. For example, if the ethynyl group were used to link the molecule to an acceptor moiety, DFT and TD-DFT could be used to analyze the resulting charge-transfer state. researchgate.net The analysis would reveal how the donor (aniline) and acceptor parts of the new molecule interact upon photoexcitation, which is fundamental for applications in organic electronics and photovoltaics.
Future Research Directions and Outlook in 2 Chloro 5 Ethynylaniline Chemistry
Development of Novel Catalytic Systems for Enhanced Transformations
The transformation of 2-ethynylanilines is heavily reliant on catalysis, and future efforts will focus on creating more efficient, selective, and sustainable catalytic systems. While palladium and copper have been mainstays, research is moving towards diversifying the range of metal catalysts and exploring metal-free alternatives.
Novel metal-based systems are being developed to offer unique reactivity and selectivity. For instance, gold(III) catalysts have been shown to be effective for the heterocyclization of 2-alkynylanilines. organic-chemistry.org Similarly, indium-catalyzed cyclization can produce different products depending on the substituent on the alkyne; alkyl or aryl groups lead to indoles, while a terminal alkyne can yield quinolines via dimerization. organic-chemistry.org Ruthenium has been employed for [5+1] annulation reactions to create highly functionalized quinolines. researchgate.net The development of these systems aims to improve yields, tolerate a wider range of functional groups, and enable complex cascade reactions in a single pot. researchgate.netnih.gov
A significant push is towards "green" chemistry, focusing on ligand-free catalysts and environmentally benign solvents like water. Copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives has been successfully performed in a water-methanol mixture, even allowing for catalyst recycling. organic-chemistry.org Metal-free approaches, such as using Brønsted acids or bases like potassium carbonate in water, are also gaining traction for indole (B1671886) synthesis, offering highly efficient and clean methods. researchgate.net The exploration of non-metal catalytic systems, such as those based on o-quinone, for dehydrogenative reactions represents another promising frontier. organic-chemistry.org
Table 1: Comparison of Catalytic Systems for 2-Ethynylaniline Derivative Transformations
| Catalyst System | Reaction Type | Substrate | Product | Key Features | Reference(s) |
|---|---|---|---|---|---|
| CuBr₂ / Piperidine (B6355638) | [5 + 1] Annulation | 2-Ethynylaniline & Ethyl Glyoxylate | Quinolines | Novel copper-catalyzed annulation. | organic-chemistry.org |
| Cu(OTf)₂ | Cyclization | 2-Ethynylaniline derivative | Indole | Can be performed in aqueous media. | organic-chemistry.org |
| AuCl₃ | Cyclization | 2-Alkynylaniline | Indole | Mild conditions, tolerates various functional groups. | organic-chemistry.orgnih.gov |
| InBr₃ | Cyclization | 2-Alkynylaniline | Indole or Quinoline (B57606) | Product selectivity controlled by alkyne substituent. | researchgate.net |
| PdI₂/KI | Carbonylative Cascade | N-substituted 2-Ethynylaniline | Polyheterocyclic Structures | Highly selective, forms multiple bonds in one pot. | nih.gov |
| FeBr₃ | Selenocyclization | 2-Ethynylaniline | Selenylated Indole | Dual-functional (Lewis acid & photocatalyst), visible-light induced. | researchgate.net |
| Metal-Free (K₂CO₃) | Cyclization | 2-Ethynyl-N-sulfonylanilide | Indole | Green method using water as solvent, catalyst is reusable. |
Exploration of Bio-Inspired Synthetic Pathways
The principles of biosynthesis, characterized by high selectivity and efficiency under mild conditions, offer a powerful paradigm for synthetic chemistry. Future research into 2-chloro-5-ethynylaniline will likely draw inspiration from nature to develop novel and sustainable synthetic routes.
One promising avenue is the use of bio-inspired catalytic systems that mimic enzymatic processes. For example, the development of synthetic catalysts that can perform site-selective C-H oxidation, a common transformation in biological systems, could enable the direct functionalization of the aniline (B41778) ring or other parts of the molecule without the need for pre-functionalized starting materials. acs.org Research into the bio-inspired synthesis of natural products has demonstrated the power of cascade reactions that mimic biosynthetic pathways, such as the palladium-catalyzed polycyclization inspired by the biosynthesis of lanosterol. nih.gov Applying this thinking to this compound could lead to the efficient, one-pot synthesis of complex heterocyclic structures.
Furthermore, the direct use of enzymes or engineered microorganisms as catalysts (biocatalysis) for transforming this compound and its derivatives is a largely unexplored area. Enzymes could offer unparalleled stereo- and regioselectivity in reactions such as hydroxylations, reductions, or additions, all under environmentally friendly aqueous conditions. The incorporation of the ethynyl (B1212043) group via biocatalysis or the enzymatic transformation of the aniline moiety could provide access to novel chiral building blocks that are difficult to obtain through traditional synthetic methods.
Integration into Advanced Materials Science Applications (e.g., optoelectronics)
The rigid, conjugated structure inherent in derivatives of this compound makes it a highly attractive scaffold for advanced materials. The ethynyl group is particularly valuable, serving as a versatile handle for polymerization and for constructing extended π-conjugated systems through reactions like the Sonogashira coupling. mdpi.com
Future research will focus on integrating this compound into materials with tailored electronic and optical properties for applications in optoelectronics. Derivatives of this compound are being explored as components of Organic Light Emitting Diodes (OLEDs), photoresists, and other high-purity electronic materials. catsyn.com The ability to functionalize the molecule allows for fine-tuning of properties like the HOMO-LUMO energy gap, which is critical for controlling the electronic and photophysical behavior of the material. analis.com.myanalis.com.my For instance, creating donor-π-acceptor (D-π-A) type conjugated polymers can lead to materials with specific electrochemical and optical characteristics. analis.com.my
Another key application area is the development of chemosensors. The fluorescence properties of molecules derived from ethynylanilines can be modulated by the presence of specific analytes. analis.com.myanalis.com.my Computational studies suggest that the interaction with target molecules can alter the electronic properties, such as the HOMO-LUMO gap, leading to a detectable signal. analis.com.myresearchgate.net Research will likely focus on designing specific derivatives of this compound that exhibit high sensitivity and selectivity for detecting ions or small molecules of environmental or biological importance. analis.com.my
Table 2: Predicted Optoelectronic Properties of an Ethynylaniline Derivative (TEPEA)
| Property | Value | Significance | Reference(s) |
|---|---|---|---|
| HOMO-LUMO Gap | 3.7087 eV | Indicates sensitivity to electronic alterations. | analis.com.my |
| HOMO-LUMO Gap (with Ammonia) | 3.6014 eV | Reduction in gap suggests sensing potential. | analis.com.myresearchgate.net |
| Dipole Moment (µ) | 3.3920 Debye | High value indicates significant charge separation. | analis.com.myresearchgate.net |
| Linear Polarizability (α) | 50.4634 × 10⁻²⁴ esu | Relates to the material's response to an electric field. | analis.com.myresearchgate.net |
| First-Order Hyperpolarizability (β) | 229.6688 × 10⁻³⁰ esu | High value highlights potential for non-linear optical (NLO) applications. | analis.com.myresearchgate.net |
Data for 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (B597097) (TEPEA), a related amino tolane.
Design of Highly Functionalized Derivatives with Tailored Reactivity
A major direction for future research is the synthesis of novel, highly functionalized derivatives of this compound with precisely tailored reactivity and biological activity. The core structure is a versatile starting point for building a wide variety of heterocyclic compounds, most notably indoles and quinolines. researchgate.netclockss.org
The development of tandem or sequential reactions allows for the rapid construction of molecular complexity from simple precursors. clockss.org For example, copper-catalyzed sequential cyclization-functionalization reactions can be used to introduce chloro or nitro groups onto the indole ring system in a controlled manner. researchgate.netclockss.org Gold- and palladium-catalyzed reactions are also pivotal in synthesizing a diverse array of substituted indoles and other heterocycles. nih.govresearchgate.net Future work will aim to expand the library of accessible compounds by exploring new reaction partners and catalytic systems that allow for precise control over regioselectivity. organic-chemistry.org
A key goal is to design derivatives with specific biological functions. For example, indole propanoic acid derivatives synthesized from 2-ethynylanilines have been investigated as GPR40 agonists, with substitutions on the phenyl ring significantly impacting activity. nih.gov Similarly, derivatives containing the pentafluorosulfanyl (SF₅) group, a bioisostere of the trifluoromethyl group, are being synthesized from 2-ethynylaniline precursors to create novel bioactive molecules. academie-sciences.fr The ability to use this compound in "click chemistry," such as copper-catalyzed azide-alkyne cycloadditions, further enables the rapid synthesis of diverse libraries of compounds for screening as potential therapeutic agents. mdpi.com
Table 3: Examples of Functionalized Derivatives from 2-Ethynylanilines
| Derivative Class | Synthetic Method | Key Reagents/Catalysts | Potential Application | Reference(s) |
|---|---|---|---|---|
| Substituted Indoles | Cyclization-Chlorination | CuCl₂ | Heterocyclic Scaffolds | researchgate.netclockss.org |
| Substituted Indoles | Sonogashira / Au-Catalyzed Cyclization | PdCl₂(PPh₃)₂, CuI, AuCl₃ | GPR40 Agonists | nih.gov |
| 2-Acylquinolines | Tandem Annulation | CuBr₂, Glyoxals | Pharmaceutical Scaffolds | researchgate.netorganic-chemistry.org |
| 2-SF₅-Indoles | Radical Addition / Cyclization | SF₅Cl, Et₃B | Bioactive Compounds | academie-sciences.fr |
| Triazoles | Azide-Alkyne Cycloaddition | CuSO₄·5H₂O, Sodium Ascorbate | Anticancer Agents | mdpi.com |
| 3-Allylindoles | Annulation | Pd(0) / P,Olefin Ligand | Functionalized Heterocycles | researchgate.net |
Synergistic Application of Experimental and Computational Methodologies
The integration of computational chemistry with experimental synthesis is a powerful strategy that will accelerate future research in this compound chemistry. Density Functional Theory (DFT) and other computational methods are increasingly used not just to rationalize observed results but to predict reactivity and guide experimental design. analis.com.myresearchgate.net
Computational studies are crucial for elucidating complex reaction mechanisms. For example, DFT calculations can help determine the origin of selectivity in catalytic reactions, such as why a particular cyclization mode (e.g., 6-endo-dig) is favored over others in palladium-catalyzed carbonylations. nih.gov This understanding allows chemists to rationally design substrates and select catalysts to achieve a desired outcome. DFT has also been used to validate strategies for site-selective C-H oxidation by calculating the feasibility of different pathways. acs.org
In materials science, computational modeling is essential for predicting the electronic and optical properties of new materials derived from this compound before undertaking their synthesis. researchgate.net Properties like HOMO-LUMO energy gaps, dipole moments, and non-linear optical (NLO) properties can be calculated to screen potential candidates for applications in optoelectronics or as chemosensors. analis.com.myresearchgate.net This synergy saves significant time and resources by focusing experimental efforts on the most promising molecules. The combination of experimental data (e.g., from NMR and UV-Vis spectroscopy) with computational analysis provides a deeper and more comprehensive understanding of the structure-property relationships of these novel compounds. analis.com.myresearchgate.net
Table 4: Synergy of Experimental and Computational Approaches
| Research Area | Experimental Method | Computational Method | Combined Insight | Reference(s) |
|---|---|---|---|---|
| Reaction Mechanism | Synthesis and product characterization (NMR, etc.). | DFT Calculations | Elucidation of reaction pathways and origin of selectivity. | nih.govacs.org |
| Materials Properties | UV-Vis & Fluorescence Spectroscopy. | TD-DFT Calculations | Prediction of HOMO-LUMO gaps, NLO properties, and sensor activity. | analis.com.myresearchgate.netresearchgate.net |
| Structural Analysis | NMR, FTIR Spectroscopy. | DFT Structure Optimization | Correlation of spectroscopic data with optimized molecular geometry. | analis.com.myresearchgate.net |
| Bioactivity | Synthesis and biological assays (e.g., luciferase reporter assay). | Molecular Docking, DFT | Understanding ligand-receptor binding and structure-activity relationships. | nih.gov |
Q & A
Q. What are the recommended synthetic routes for 2-chloro-5-ethynylaniline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves introducing an ethynyl group (-C≡CH) to a halogenated aniline precursor. A plausible route is via a Sonogashira coupling reaction between 2-chloro-5-iodoaniline and trimethylsilylacetylene (TMSA), followed by deprotection. Key parameters for optimization include:
- Catalyst system: Pd(PPh₃)₂Cl₂/CuI in a 1:1 ratio.
- Solvent: THF or DMF under inert atmosphere (N₂/Ar).
- Temperature: 60–80°C for 12–24 hours.
- Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Monitor reaction progress using TLC and confirm product identity via ¹H/¹³C NMR and FT-IR (e.g., C≡C stretch ~2100 cm⁻¹).
Q. How can solubility and stability issues of this compound be addressed in aqueous and organic solvents?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water due to its aromatic and alkyne moieties. Use polar aprotic solvents (e.g., DMSO, DMF) or mixtures with ethanol (70:30 ethanol/water) for aqueous-phase experiments.
- Stability : The ethynyl group is sensitive to oxidation. Store under inert gas (Ar) at –20°C and avoid exposure to strong oxidizers (e.g., peroxides, HNO₃). Add stabilizers like BHT (0.1% w/w) in organic solvents .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) should show aromatic protons (δ 6.8–7.5 ppm) and ethynyl proton (δ 2.5–3.0 ppm). Confirm absence of residual Pd via ICP-MS .
- FT-IR : Peaks at ~3450 cm⁻¹ (N-H stretch), ~2100 cm⁻¹ (C≡C stretch), and ~750 cm⁻¹ (C-Cl bend).
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%). Retention time can be calibrated against commercial aniline derivatives .
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be resolved, particularly in distinguishing regioisomers?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) resolves overlapping signals. For example, HMBC correlations between the ethynyl proton and aromatic carbons confirm substitution patterns.
- X-ray crystallography : Definitive structural assignment for crystalline derivatives. Compare bond angles/lengths with similar compounds (e.g., 5-chloro-2-methoxyaniline, C7H8ClNO, ICDD database ).
- Computational chemistry : DFT calculations (B3LYP/6-311+G(d,p)) predict NMR shifts and optimize geometries for comparison with experimental data .
Q. What strategies mitigate side reactions during functionalization of this compound (e.g., unintended alkyne polymerization or halogen displacement)?
- Methodological Answer :
- Alkyne protection : Use TMS or tert-butyl groups during synthesis; deprotect post-functionalization.
- Halogen stability : Avoid nucleophilic conditions (e.g., strong bases). For SNAr reactions, employ microwave-assisted protocols (120°C, 30 min) with K₂CO₃ in DMSO to minimize decomposition .
- Kinetic monitoring : Use in-situ Raman spectroscopy to detect alkyne polymerization (broadening of C≡C peak) and adjust temperature/catalyst loading .
Q. How does this compound interact with biological targets, and what assays validate its role in proteomics or enzyme inhibition studies?
- Methodological Answer :
- Click chemistry : The ethynyl group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for tagging proteins. Validate using:
- SDS-PAGE with fluorescent azide probes (e.g., TAMRA-azide).
- LC-MS/MS to identify modified residues (e.g., lysine or cysteine sites) .
- Enzyme inhibition : Screen against kinases or phosphatases using fluorescence polarization or ITC (Kd < 10 µM suggests high affinity). Compare with control compounds (e.g., 5-chloro-2-methylaniline, MW 141.60) to assess specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
